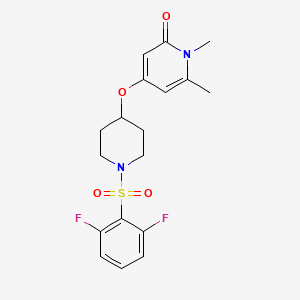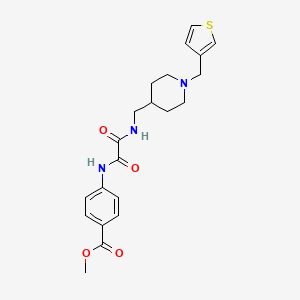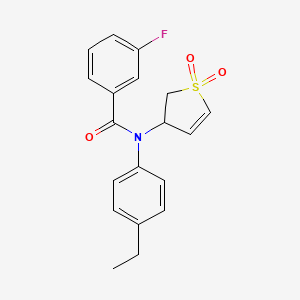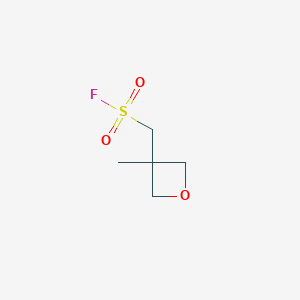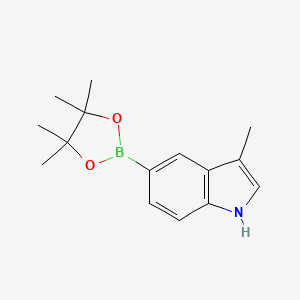
3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is an organic compound that contains a borate group. It is a solid substance with a molecular weight of 262.11 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H19BO4/c1-9-6-10 (12 (16)17)8-11 (7-9)15-18-13 (2,3)14 (4,5)19-15/h6-8H,1-5H3, (H,16,17) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 262.11 . It is stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Boric Acid Ester Intermediates : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone were synthesized as boric acid ester intermediates featuring benzene rings. These compounds were obtained through a three-step substitution reaction and confirmed by various spectroscopic methods and single-crystal X-ray diffraction, offering insights into their molecular structures and potential for further chemical modifications (Huang et al., 2021).
Applications in Medicinal Chemistry
Progesterone Receptor Modulators : Exploration of the 3,3-dialkyl-5-aryloxindole series led to identifying potent progesterone receptor modulators with potential applications in female healthcare, such as contraception and treatment for fibroids and certain breast cancers. The structural modifications within these compounds influence their function as either agonists or antagonists, highlighting the importance of the 3,3-dialkyl substituent size (Fensome et al., 2008).
Serotonin 6 (5-HT6) Receptor Antagonists : The development of novel 3-(piperazinylmethyl) indole derivatives as 5-HT6 receptor antagonists led to the discovery of 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502). This compound showed high affinity and selectivity over a wide range of targets, including a high selectivity over 5-HT2A receptors, and demonstrated oral bioavailability, brain penetration, and preclinical efficacy. It has potential applications in the treatment of cognitive disorders, such as Alzheimer's disease (Nirogi et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-9-17-13-7-6-11(8-12(10)13)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVLTNGYVADFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2695865.png)


![N-ethyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2695870.png)
![methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2695872.png)
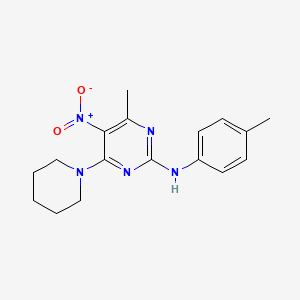
![(9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2695875.png)


